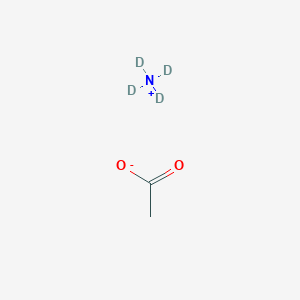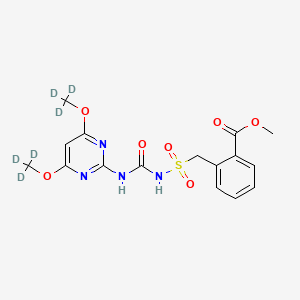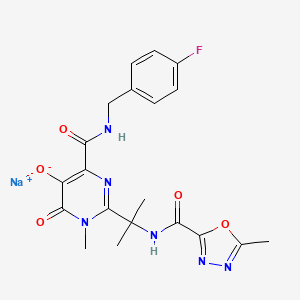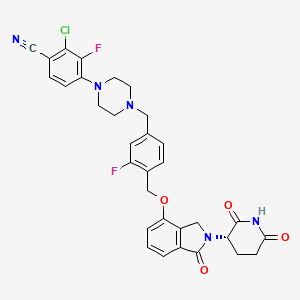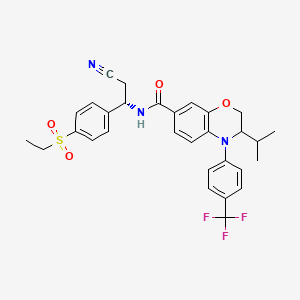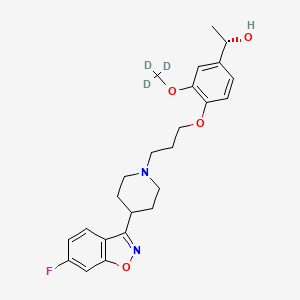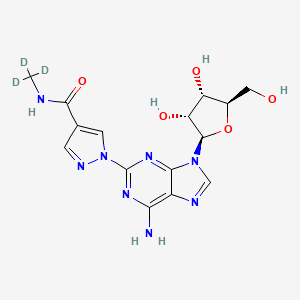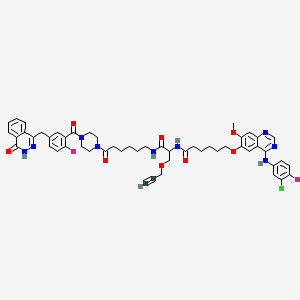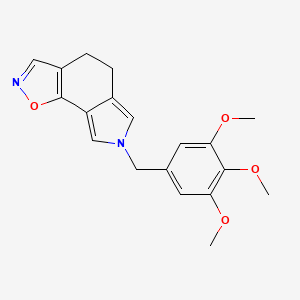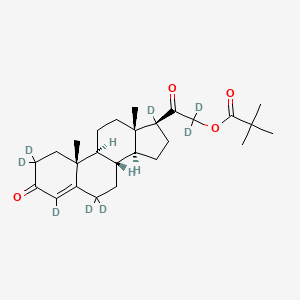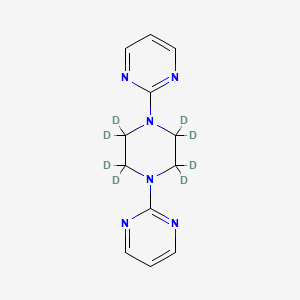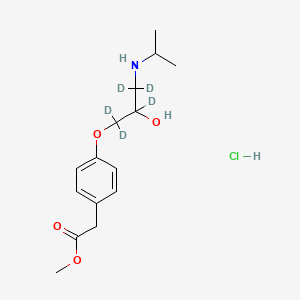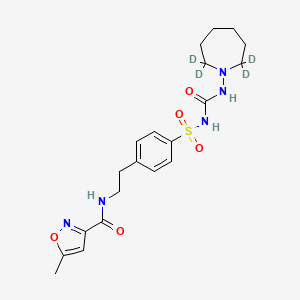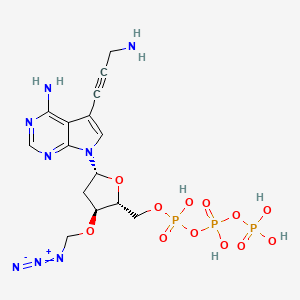
Meprednisone 17,21-Dipropionate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Meprednisone 17,21-Dipropionate-d10 involves the incorporation of deuterium atoms into the meprednisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of deuterium-labeled compounds. This involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Analyse Des Réactions Chimiques
Types of Reactions
Meprednisone 17,21-Dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds .
Applications De Recherche Scientifique
Meprednisone 17,21-Dipropionate-d10 is used in a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Meprednisone 17,21-Dipropionate-d10 involves its interaction with glucocorticoid receptors in cells. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammation and immune response . This leads to anti-inflammatory and immunosuppressive effects, which are characteristic of glucocorticoids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Meprednisone 17,21-Dipropionate-d10 include:
Prednisone: A widely used glucocorticoid with similar anti-inflammatory properties.
Prednisolone: The active metabolite of prednisone, also used for its anti-inflammatory effects.
Dexamethasone: A potent glucocorticoid with a longer duration of action compared to prednisone.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Propriétés
Formule moléculaire |
C28H36O7 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
[2-oxo-2-[(8S,9S,10R,13S,14S,16S,17R)-10,13,16-trimethyl-3,11-dioxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H36O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-20,25H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25+,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2 |
Clé InChI |
WNYSHFLAJZEZIV-MYEQRXDESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


